

Spectroscopic Analysis of 4-Bromo-5-methylpicolinaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Bromo-5-methylpicolinaldehyde

Cat. No.: B592004

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the available spectroscopic data for **4-Bromo-5-methylpicolinaldehyde** and its closely related isomers. Due to a lack of published experimental spectra for **4-Bromo-5-methylpicolinaldehyde**, this guide leverages data from structural analogues to predict and understand its spectroscopic characteristics. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Comparison

While experimental spectroscopic data for **4-Bromo-5-methylpicolinaldehyde** is not readily available in the literature, we can infer its expected spectral properties by comparing it with its isomers and similar brominated pyridine derivatives. The following tables summarize the available and predicted data for these compounds.

Table 1: Nuclear Magnetic Resonance (NMR) Data

Compound	¹ H NMR (ppm)	¹³ C NMR (ppm)	Solvent
4-Bromo-5-methylpicolinaldehyde	No experimental data available. Predicted shifts: Aldehyde proton (~10.0 ppm), Pyridine protons (singlet, ~8.5-9.0 ppm), Methyl protons (singlet, ~2.5 ppm).	No experimental data available.	CDCl ₃
5-Bromo-4-methylpicolinaldehyde	No experimental data available. Predicted shifts: Aldehyde proton (~10.0 ppm), Pyridine protons (doublet, ~8.7 ppm; doublet, ~7.9 ppm), Methyl protons (singlet, ~2.6 ppm).	No experimental data available.	CDCl ₃
3-Bromo-4-pyridinecarboxaldehyde	Consistent with structure[1].	Not specified.	Not specified
4-Pyridinecarboxaldehyde	10.11 (s, 1H, CHO), 8.90 (d, 2H, Ar-H), 7.72 (d, 2H, Ar-H)[2].	Not specified.	CDCl ₃ [2]

Table 2: Infrared (IR) Spectroscopy Data

Compound	Key IR Absorptions (cm ⁻¹)
4-Bromo-5-methylpicolinaldehyde	No experimental data available. Expected peaks: ~1700-1720 (C=O, aldehyde), ~1550-1600 (C=C, aromatic), C-H stretching and bending.
5-Bromo-4-methylpicolinaldehyde	No experimental data available. Expected peaks similar to the 4-bromo isomer.
3-Bromo-4-pyridinecarboxaldehyde	Conforms to structure[1].

Table 3: Mass Spectrometry (MS) Data

Compound	Molecular Formula	Molecular Weight	Key m/z values (Predicted)
4-Bromo-5-methylpicolinaldehyde	C ₇ H ₆ BrNO	200.03 g/mol	[M+H] ⁺ : 199.97057, [M+Na] ⁺ : 221.95251[3]
5-Bromo-4-methylpicolinaldehyde	C ₇ H ₆ BrNO	200.03 g/mol [4][5]	[M+H] ⁺ : 199.97057, [M+Na] ⁺ : 221.95251[6]
4-Bromopicolinaldehyde	C ₆ H ₄ BrNO	186.01 g/mol [7][8]	Not specified.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above. These methods are standard for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[9]

- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
- Data Acquisition:
 - ¹H NMR: Acquire the spectrum using a standard pulse program (e.g., zg30) on a 300 MHz or higher field NMR spectrometer.^[9] Key parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
 - ¹³C NMR: Acquire the proton-decoupled ¹³C NMR spectrum. A wider spectral width (e.g., 0-220 ppm) is necessary. A larger number of scans and a longer acquisition time are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
- Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the internal standard.

Infrared (IR) Spectroscopy

For solid samples, one of the following methods is typically used:

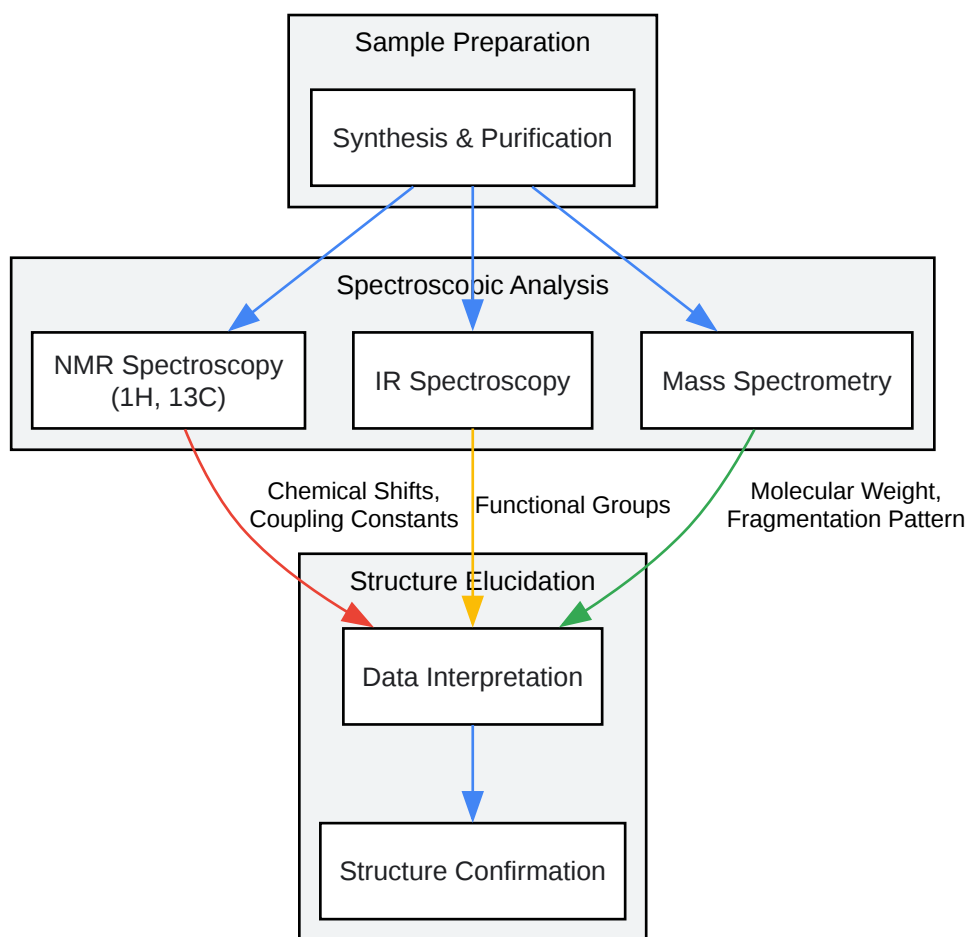
- Potassium Bromide (KBr) Pellet Method:
 - Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle.
 - Press the mixture into a thin, transparent pellet using a hydraulic press.
 - Place the pellet in the sample holder of the IR spectrometer and acquire the spectrum.
- Attenuated Total Reflectance (ATR) Method:
 - Place a small amount of the solid sample directly onto the ATR crystal.
 - Apply pressure to ensure good contact between the sample and the crystal.
 - Acquire the IR spectrum. This method requires minimal sample preparation.

Mass Spectrometry (MS)

- Electron Ionization (EI) Mass Spectrometry:
 - Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile compounds.[\[10\]](#)
 - Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) in a high vacuum, causing the molecule to ionize and fragment.[\[11\]](#)[\[12\]](#)
 - Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
 - Detection: Detect the ions to generate a mass spectrum, which shows the relative abundance of each ion.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the structural elucidation of an organic compound like **4-Bromo-5-methylpicolinaldehyde** using spectroscopic methods.



[Click to download full resolution via product page](#)

Caption: A generalized workflow for the spectroscopic analysis and structural confirmation of an organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Bromo-4-pyridinecarboxaldehyde, 97% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 2. 4-Pyridinecarboxaldehyde(872-85-5) 1H NMR spectrum [chemicalbook.com]
- 3. PubChemLite - 4-bromo-5-methylpicolinaldehyde (C7H6BrNO) [pubchemlite.lcsb.uni.lu]
- 4. usbio.net [usbio.net]
- 5. americanelements.com [americanelements.com]
- 6. PubChemLite - 5-bromo-4-methylpicolinaldehyde (C7H6BrNO) [pubchemlite.lcsb.uni.lu]
- 7. 4-Bromopicolinaldehyde , 97% , 131747-63-2 - CookeChem [cookechem.com]
- 8. scbt.com [scbt.com]
- 9. benchchem.com [benchchem.com]
- 10. Electron ionization - Wikipedia [en.wikipedia.org]
- 11. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 12. ELECTRON IONIZATION IN MASS SPECTROSCOPY.PPT [slideshare.net]
- To cite this document: BenchChem. [Spectroscopic Analysis of 4-Bromo-5-methylpicolinaldehyde: A Comparative Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b592004#spectroscopic-data-for-4-bromo-5-methylpicolinaldehyde-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com